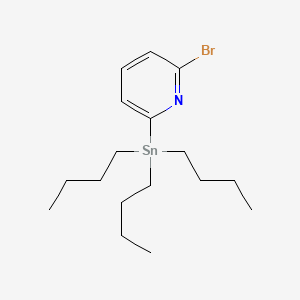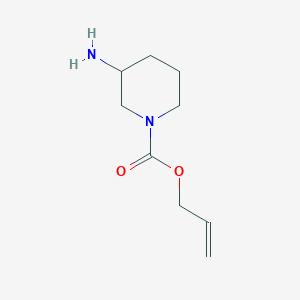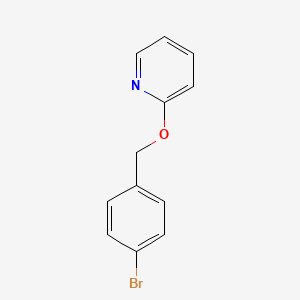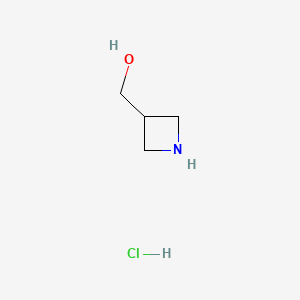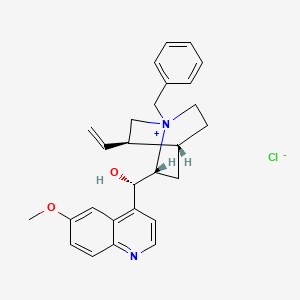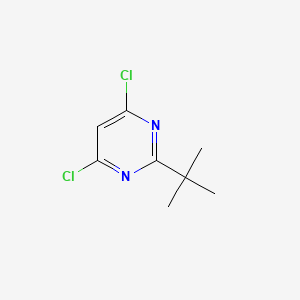
2-(tert-Butyl)-4,6-dichloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-4,6-dichloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes and are found in many natural and synthetic compounds. The presence of the tert-butyl group and two chlorine atoms in the 2, 4, and 6 positions, respectively, makes this compound unique and of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4,6-dichloropyrimidine typically involves the chlorination of 2-tert-butylpyrimidine. One common method is the reaction of 2-tert-butylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
化学反应分析
Types of Reactions
2-(tert-Butyl)-4,6-dichloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide, and other oxidized derivatives.
Reduction: Dihydropyrimidine derivatives.
科学研究应用
2-(tert-Butyl)-4,6-dichloropyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(tert-Butyl)-4,6-dichloropyrimidine involves its interaction with various molecular targets. The chlorine atoms and tert-butyl group can participate in hydrogen bonding, van der Waals interactions, and hydrophobic interactions with target molecules. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical and biological studies.
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: Similar structure but with an additional chlorine atom at the 2 position.
2-(tert-Butyl)-4-chloropyrimidine: Lacks one chlorine atom compared to 2-(tert-Butyl)-4,6-dichloropyrimidine.
2-(tert-Butyl)-6-chloropyrimidine: Lacks one chlorine atom compared to this compound.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and two chlorine atoms at specific positions on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
IUPAC Name |
2-tert-butyl-4,6-dichloropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTDGBJUITUUCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
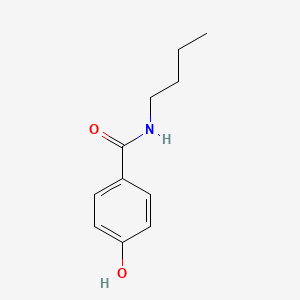
![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)
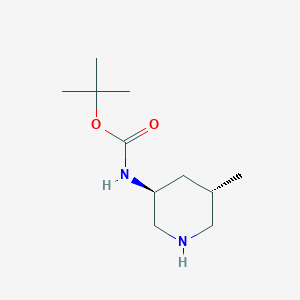
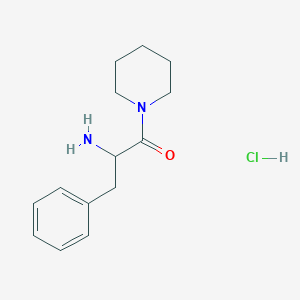
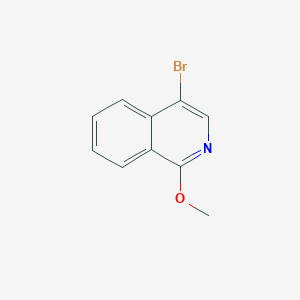
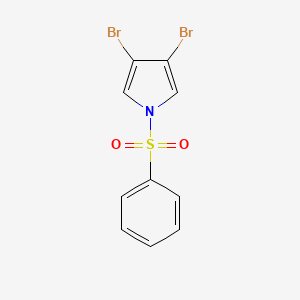
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
